2-(3,4-dichlorophenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-12-6-5-10(7-13(12)16)18-14(19)11-4-2-1-3-9(11)8-17-18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSWPASZHWQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 3,4-dichlorobenzoyl chloride with phthalazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group participates in nucleophilic aromatic substitution under specific conditions:
Cyclization and Heterocycle Formation
The phthalazinone scaffold undergoes cyclization to form fused heterocycles:
-
Triazole/Thiadiazine Derivatives :
Reaction with hydrazine hydrate followed by carbon disulfide (CS₂) and phenacyl bromide generates 1,2,4-triazolo[3,4-b] thiadiazines. Cyclization is confirmed by the absence of NH₂ signals in ¹H NMR and new S–CH₂ resonances at δ 3.8 ppm .
Key Conditions :Reagent Solvent Temperature Product CS₂/KOH Ethanol Reflux 1,3,4-Thiadiazine derivatives Phenacyl bromide DMF 80°C Triazolo-thiadiazine hybrids
Oxidative Cross-Coupling
The compound participates in tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling:
-
C(sp³)–O Bond Formation :
Reaction with 4-bromoacetophenone under TBHP catalysis produces bis-phthalazinone derivatives via radical intermediates. HRMS and ¹³C NMR confirm dimeric structures with ketone bridges .
Example Product :
-
¹H NMR (CDCl₃): δ 7.3–8.1 (m, aromatic), 5.3 (s, CH₂)
-
MS: m/z 587 [M⁺]
-
Alkylation and Acylation
The NH group in the phthalazinone ring undergoes alkylation:
-
Ethyl Chloroacetate Alkylation :
Treatment with ethyl chloroacetate in anhydrous acetone yields ethyl [4-(3,4-dichlorophenyl)-1-oxophthalazin-2(1H)-yl]acetate. IR spectra show a new ester C=O stretch at 1715 cm⁻¹ .
Mechanism : SN2 displacement facilitated by K₂CO₃.
Reductive Transformations
Limited reduction studies exist, but sodium borohydride (NaBH₄) selectively reduces the ketone group in hybrid derivatives while preserving the dichlorophenyl moiety .
Glycosylation Reactions
The phthalazinone hydroxyl group reacts with acetylated sugars under Lewis acid catalysis:
-
Ribofuranoside Conjugation :
Reaction with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and SnCl₄ yields glycosylated phthalazinones. ¹H NMR confirms β-anomeric configuration (J = 6.8 Hz) .
Biological Activity Correlations
Derivatives show enhanced bioactivity post-modification:
-
Selenium analogs exhibit anticancer activity (IC₅₀ = 2.1–8.7 μM against MCF-7) .
-
Thiadiazine hybrids demonstrate antimicrobial efficacy (MIC = 12.5 μg/mL against S. aureus) .
This compound’s versatility in forming pharmacologically relevant hybrids underscores its utility in medicinal chemistry. Further exploration of its catalytic and asymmetric reactions remains an open research frontier.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity. For example, derivatives of phthalazinones have been reported to exhibit anti-proliferative effects against human tumor cell lines, suggesting a promising avenue for cancer therapeutics .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Research indicates that phthalazinone derivatives can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. This mechanism positions them as potential candidates for developing new antibacterial agents .
3. σ1 Receptor Ligands
Studies have identified this compound as a ligand for the sigma-1 receptor, which is implicated in various neurological disorders. Its high affinity for this receptor suggests potential therapeutic applications in treating conditions such as depression and anxiety .
Material Science Applications
1. Polymer Synthesis
This compound serves as a building block in synthesizing high-performance polymers, particularly poly(arylene ether ketone)s. These polymers are known for their thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .
2. Coatings and Membranes
Due to its chemical stability and resistance to harsh environments, this compound is used in developing advanced materials such as coatings and membranes. These materials are vital in various industrial applications where durability and performance are critical .
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of phthalazinone derivatives, researchers synthesized several compounds based on this compound. The results showed that specific modifications to the structure significantly enhanced their anti-proliferative effects against breast cancer cell lines .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that derivatives exhibited varying degrees of inhibition, with some showing effectiveness comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Variations
The position and type of substituents significantly influence biological activity and physicochemical properties:
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| 2-(3,4-Dichlorophenyl)phthalazin-1(2H)-one | 3,4-Dichlorophenyl | High thermal stability; electron-withdrawing groups enhance reactivity | Anticancer, enzyme inhibition | |
| 4-(3-Chlorophenyl)-2H-phthalazin-1-one | 3-Chlorophenyl | Reduced steric hindrance compared to dichloro derivatives | Moderate antimicrobial activity | |
| 2-(3-Bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one | Bromophenyl, oxadiazole | Bromine increases lipophilicity; oxadiazole enhances metabolic stability | Potent anticancer activity |
Key Insights :
- Chlorine Position: The 3,4-dichloro substitution in the target compound provides stronger electron-withdrawing effects than monosubstituted analogues, enhancing interactions with hydrophobic enzyme pockets .
- Heterocyclic Additions : Incorporation of oxadiazole (e.g., ) introduces hydrogen-bonding capabilities, improving binding affinity to biological targets like kinases .
Core Structure Modifications
Phthalazinone vs. Pyrimidinone and Oxadiazole Derivatives
Phthalazinones are compared to other heterocyclic cores to highlight structural influences on activity:
Key Insights :
- The phthalazinone core offers a rigid planar structure ideal for π-π stacking in enzyme active sites, while oxadiazole derivatives (e.g., ) exhibit superior cytotoxicity due to additional hydrogen-bonding sites .
Key Insights :
- The target compound's dichlorophenyl group contributes to superior thermal stability compared to hydrazine derivatives .
- Oxadiazole-containing phthalazinones show enhanced cytotoxicity, likely due to synergistic effects between the oxadiazole and phthalazinone moieties .
Biological Activity
2-(3,4-Dichlorophenyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology and anti-inflammatory treatments. The following sections will explore its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 3,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. This reaction leads to the formation of the phthalazinone core, which is crucial for its biological activity.
Key Structural Features:
- Phthalazinone Core : The core structure is essential for interaction with biological targets.
- Dichloro Substitution : The presence of chlorine atoms enhances lipophilicity and may influence receptor binding affinities.
Biological Activities
The compound has been investigated for various biological activities, including:
Anticancer Activity
Research indicates that derivatives of phthalazinones, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation across multiple cancer types. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various human tumor cell lines .
Anti-inflammatory Effects
Phthalazinone derivatives are known to possess anti-inflammatory properties. They act by inhibiting key pathways involved in inflammation, such as the NF-kB signaling pathway. This mechanism has been linked to reduced expression of pro-inflammatory cytokines .
Antimicrobial Properties
The antimicrobial activity of phthalazinone derivatives has been documented, showing effectiveness against both bacterial and fungal strains. For example, compounds related to this compound have demonstrated inhibitory effects against pathogenic fungi like Candida albicans .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of phthalazinones. The introduction of electron-withdrawing groups (like chlorine) tends to enhance potency by stabilizing the compound's interaction with biological targets .
| Substituent | Activity Impact |
|---|---|
| Chlorine (Cl) | Increases lipophilicity and receptor affinity |
| Methyl (CH₃) | Modest increase in activity |
| Hydroxyl (OH) | Potentially enhances solubility but may reduce potency |
Case Studies
- Anticancer Efficacy : A study evaluating various phthalazinone derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 5 µM .
- Anti-inflammatory Mechanism : In vitro studies indicated that this compound could inhibit TNF-alpha-induced NF-kB activation in macrophages, leading to decreased levels of inflammatory markers .
- Antimicrobial Testing : A series of tests revealed that derivatives with a similar structure displayed potent antifungal activity against Cryptococcus neoformans, suggesting potential for therapeutic applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one?
- Methodology : The compound can be synthesized via multi-step protocols, starting from phthalic anhydride derivatives. A common approach involves:
- Step 1 : Formation of the phthalazinone core via cyclization of hydrazine derivatives with substituted benzoyl chlorides.
- Step 2 : Introduction of the 3,4-dichlorophenyl group via nucleophilic substitution or acylation under basic conditions (e.g., using 3,4-dichlorobenzoyl chloride and a benzodiazepine-like intermediate) .
- Key parameters : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., K₂CO₃). Yield optimization requires careful control of stoichiometry and purification via column chromatography .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : Analyze and NMR spectra to confirm aromatic proton environments (e.g., phthalazinone ring protons at δ 7.5–8.5 ppm) and substituent integration.
- IR : Identify carbonyl stretching frequencies (C=O at ~1680 cm) and C-Cl vibrations (~750 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHClNO: ~307 Da) .
Q. What are standard protocols for crystallographic characterization?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry.
- Crystallization : Use slow evaporation in ethanol or DCM/hexane mixtures.
- Data Collection : Resolve bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles between the dichlorophenyl and phthalazinone moieties. Compare with reported structures (e.g., 2-phenyl analogs) .
Advanced Research Questions
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Introduction : Modify the phthalazinone core via alkylation, acylation, or Suzuki coupling. For example:
- Allylation : React with allyl bromide/KCO to introduce alkenyl groups at the N-position .
- Oxadiazole Derivatives : Synthesize analogs with 1,3,4-oxadiazole side chains to enhance bioactivity .
- SAR Analysis : Test derivatives for fluorescence properties (e.g., Fe sensing) or enzyme inhibition using dose-response assays .
Q. What strategies resolve contradictions in spectral or crystallographic data?
- Methodology :
- Data Cross-Validation : Combine XRD with DFT calculations to reconcile bond-length discrepancies.
- Dynamic NMR : Investigate conformational flexibility if proton splitting patterns deviate from expectations .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., dichlorophenyl regioisomers) that may skew results .
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps or frontier molecular orbitals.
- Molecular Docking : Simulate interactions with biological targets (e.g., metalloenzymes) using AutoDock Vina. Validate with experimental fluorescence quenching data for metal ion binding .
Q. What are the challenges in designing fluorescence-based assays for metal ion detection?
- Methodology :
- Selectivity Screening : Test the compound against a panel of metal ions (e.g., Fe, Cu, Zn) in buffered solutions.
- Quenching Mechanisms : Use Stern-Volmer plots to distinguish static vs. dynamic quenching. For Fe, observe a linear correlation between concentration and fluorescence intensity reduction (limit of detection ~10 M) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
